
6-Bromo-3-methylpicolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-methylpicolinaldehyde is a chemical compound that belongs to the class of picolinaldehydes. It is a yellow solid that is widely used in scientific research due to its unique properties. This compound is synthesized using a specific method and has various applications in the field of biochemistry and physiology.
Applications De Recherche Scientifique
Efficient Energy Conversion in Photochromic Ruthenium DMSO Complexes
A study highlights the synthesis and characterization of photochromic ruthenium DMSO complexes involving 6-methyl-2-pyridinecarboxylate and 6-bromo-2-pyridinecarboxylate. These complexes exhibit photo-triggered S-to-O isomerization with significant quantum yields, showcasing their potential in efficient energy conversion processes and the development of photoresponsive materials (Rachford, Petersen, & Rack, 2006).
Novel Chelating Ligands Incorporating 6-Bromoquinoline
The Friedländer synthesis approach was utilized to create novel bidentate and tridentate 6-bromoquinoline derivatives from 3-bromobenzaldehyde. These compounds exhibit high emission quantum yields, suggesting their utility in developing optical materials and sensors (Hu, Zhang, & Thummel, 2003).
Supramolecular Architectures of Copper(II) Complexes
Research on copper(II) complexes with 6-methylpicolinic and 6-bromopicolinic acid demonstrated the synthesis, spectroscopic, thermal, and magnetic properties of these complexes. These findings contribute to the understanding of coordination chemistry and the design of magnetic materials (Kukovec, Popović, Kozlevčar, & Jagličić, 2008).
Antimicrobial Activity of Quinazolinones
A study on the synthesis of newer quinazolinones from 2-alkyl-6-bromo-3,1-benzoxazine-4-one demonstrated significant antimicrobial activity. This research outlines a pathway for developing potential antimicrobial agents (Patel, Mistry, & Desai, 2006).
Synthesis of 6,6′-Dimethyl-2,2′-Bipyridine
Two high-yielding preparations for 6,6′-dimethyl-2,2′-bipyridine via the homocoupling of 6-bromopicoline were developed. These methods represent significant advancements in synthesizing disubstituted bipyridine, an important ligand in coordination chemistry (Cassol, Demnitz, Navarro, & Neves, 2000).
Mécanisme D'action
Propriétés
IUPAC Name |
6-bromo-3-methylpyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-2-3-7(8)9-6(5)4-10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIMVXAPHLEBTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methylpicolinaldehyde | |
CAS RN |
1289051-17-7 |
Source


|
| Record name | 6-bromo-3-methylpyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

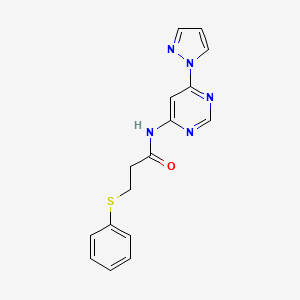

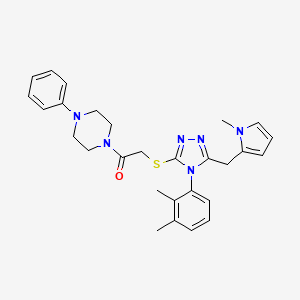
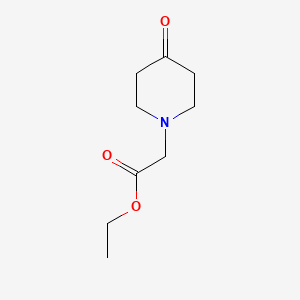

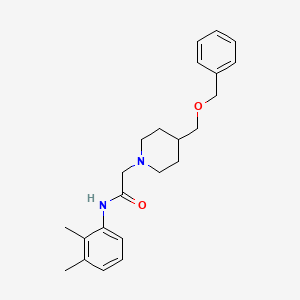
![N-(3-chloro-4-fluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2857548.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2857551.png)
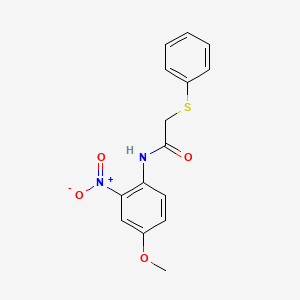

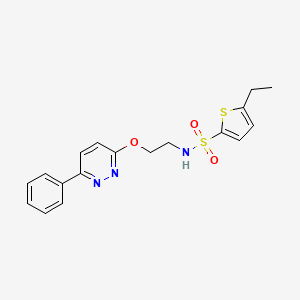

![5-Methoxy-2-prop-1-en-2-yl-2,3-dihydropyrano[2,3-g][1,4]benzodioxin-7-one](/img/structure/B2857562.png)
